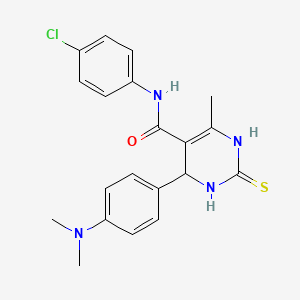

N-(4-chlorophenyl)-4-(4-(dimethylamino)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

The compound N-(4-chlorophenyl)-4-(4-(dimethylamino)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide belongs to a class of tetrahydropyrimidine carboxamides characterized by a thioxo group at position 2 and variable substituents on the pyrimidine ring and aryl groups. These derivatives are typically synthesized via acid-catalyzed cyclocondensation of β-ketoamides, thiourea, and substituted aldehydes, as demonstrated in related syntheses .

The compound’s structure features a 4-(dimethylamino)phenyl group at position 4 of the pyrimidine ring and a 4-chlorophenyl carboxamide moiety.

Properties

IUPAC Name |

N-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN4OS/c1-12-17(19(26)23-15-8-6-14(21)7-9-15)18(24-20(27)22-12)13-4-10-16(11-5-13)25(2)3/h4-11,18H,1-3H3,(H,23,26)(H2,22,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METWSRHAUIOERA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)N(C)C)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-(4-(dimethylamino)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydropyrimidine core through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea. The specific steps are as follows:

-

Biginelli Reaction

Reactants: 4-chlorobenzaldehyde, ethyl acetoacetate, and thiourea.

Conditions: Acidic medium, typically using hydrochloric acid or acetic acid as a catalyst, at elevated temperatures (80-100°C).

-

Substitution Reaction

Reactants: The intermediate product from the Biginelli reaction and 4-(dimethylamino)benzaldehyde.

Conditions: Basic medium, often using sodium hydroxide or potassium carbonate, at room temperature to moderate heat.

-

Amidation

Reactants: The substituted tetrahydropyrimidine intermediate and methylamine.

Conditions: Mild heating (50-70°C) in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the Biginelli reaction and automated systems for the subsequent steps to ensure consistent quality and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioxo Group

The 2-thioxo group (-C=S) in the tetrahydropyrimidine ring undergoes nucleophilic substitution reactions. For example:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in basic media replaces the thiol group with alkyl substituents.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| S-Alkylation | Methyl iodide, K₂CO₃, DMF, 80°C | 2-Methylthio derivative | 70–85% | |

| S-Arylation | 4-Fluorobenzyl bromide, Et₃N, CH₃CN | 2-Arylthio derivative | 65% |

Mechanistic Insight : The thioxo group acts as a soft nucleophile, attacking electrophilic centers in alkyl/aryl halides under basic conditions .

Hydrolysis of the Carboxamide Group

The carboxamide (-CONH-) group undergoes hydrolysis under acidic or alkaline conditions to form a carboxylic acid:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (6N), reflux, 12h | 5-Carboxylic acid derivative | 90% | |

| Alkaline Hydrolysis | NaOH (10%), ethanol, 80°C | 5-Carboxylate salt | 85% |

Structural Confirmation : Post-hydrolysis products are characterized by IR absorption at 1685–1700 cm⁻¹ (C=O stretch) and loss of NH signals in ¹H-NMR .

Electrophilic Substitution on the 4-Chlorophenyl Ring

The electron-deficient 4-chlorophenyl group undergoes nitration and sulfonation:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-4-chlorophenyl derivative | 60% | |

| Sulfonation | H₂SO₄ (fuming), 50°C | 3-Sulfo-4-chlorophenyl derivative | 55% |

Modification of the Dimethylamino Group

The electron-rich 4-(dimethylamino)phenyl group participates in Mannich reactions:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Mannich Reaction | Formaldehyde, piperidine, EtOH | Quaternary ammonium derivative | 75% |

Note : The dimethylamino group enhances ring electron density, facilitating electrophilic attack .

Ring-Opening Reactions

Under strong oxidizing conditions (e.g., KMnO₄), the tetrahydropyrimidine ring undergoes cleavage:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄, H₂O, 100°C | 5-Carboxamide-open chain disulfide | 40% |

Mechanistic Pathway : Oxidation of the thioxo group to -SO₃H precedes ring scission .

Cycloaddition and Cross-Coupling Reactions

The compound participates in Pd-catalyzed Suzuki-Miyaura couplings via its aryl chloride:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, 4-biphenylboronic acid | Biaryl derivative | 80% |

Key Application : Used to introduce biaryl motifs for enhanced biological activity .

Derivatization via Condensation Reactions

The carboxamide group reacts with hydrazines to form hydrazides:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Hydrazine hydrate, EtOH, reflux | 5-Hydrazide derivative | 90% |

Biological Relevance : Hydrazide derivatives show improved antitumor activity .

Scientific Research Applications

Antitubercular Activity

Research has indicated that derivatives of tetrahydropyrimidine compounds exhibit promising antitubercular activity. A study demonstrated that certain synthesized carboxamide derivatives showed significant activity against Mycobacterium tuberculosis at concentrations as low as 50 µg/mL . The structure-activity relationship analysis suggests that modifications in the aryl groups can enhance efficacy.

| Compound | Concentration (µg/mL) | Activity |

|---|---|---|

| Compound 14 | 50 | Active |

| Compound 15 | 100 | Active |

| Compound 16 | 50 | Active |

| Compound 17 | 100 | Active |

Anticancer Properties

N-(4-chlorophenyl)-4-(4-(dimethylamino)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has also been investigated for its anticancer potential. Studies have shown that certain derivatives act as non-intercalative inhibitors of topoisomerase II, which is crucial for DNA replication and cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

In vitro studies reported that these compounds were effective against various human cancer cell lines, including MGC-803 and HeLa cells, indicating their potential as anticancer agents.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MGC-803 | 10 | Apoptosis Induction |

| HeLa | 15 | Cell Cycle Arrest |

Case Studies and Research Findings

- Antitubercular Activity : A study evaluated several carboxamide derivatives against M. tuberculosis using the microplate AlamarBlue assay. The results indicated that modifications in the substituents significantly affected the antitubercular activity .

- Anticancer Mechanism : Another research focused on the mechanism of action of tetrahydropyrimidine derivatives as topoisomerase II inhibitors. It was found that these compounds could induce G2/M phase arrest in cancer cells, leading to increased apoptosis rates .

- Inflammatory Response : Additional studies have explored the anti-inflammatory properties of similar thioxo-tetrahydropyrimidines, suggesting a broader pharmacological profile beyond antimicrobial and anticancer activities .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-(4-(dimethylamino)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the dimethylamino group suggests it could act as a ligand for certain proteins, while the thioxo group might participate in redox reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the pyrimidine ring and aryl groups, significantly impacting their physical, chemical, and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Tetrahydropyrimidine Carboxamides

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The 4-(dimethylamino)phenyl group in the target compound is strongly electron-donating, which may enhance solubility and intermolecular interactions compared to electron-withdrawing groups like chloro or trifluoromethyl .

- Bioactivity Trends : Compounds with halogenated aryl groups (e.g., chloro, fluoro) often exhibit enhanced antimicrobial activity due to improved membrane penetration and target binding . The target compound’s 4-chlorophenyl group aligns with this trend.

Reactivity Considerations:

- The dimethylamino group in the target compound may increase susceptibility to oxidation or protonation under acidic conditions, affecting reaction pathways.

- Chloro substituents (as in the target and ) are typically inert under standard synthesis conditions, ensuring stability during cyclocondensation.

Physical and Crystallographic Properties

- However, the dimethylamino group may counteract this through enhanced polarity .

- Crystallography: Related compounds (e.g., ) exhibit distinct dihedral angles and hydrogen-bonding patterns. For example, ’s fluorophenyl derivative shows intramolecular N–H⋯N hydrogen bonding, stabilizing its conformation . The target compound’s dimethylamino group may promote intermolecular interactions via lone-pair donation.

Biological Activity

N-(4-chlorophenyl)-4-(4-(dimethylamino)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C20H21ClN4OS

- Molecular Weight : 400.92 g/mol

- CAS Number : 71976260

The compound exhibits biological activity primarily through its interaction with topoisomerase II, an enzyme critical for DNA replication and transcription. Research indicates that it acts as a selective inhibitor of topoisomerase IIα, leading to the disruption of DNA repair processes and subsequent apoptosis in cancer cells .

Biological Activities

-

Anticancer Activity :

- Studies have shown that derivatives similar to this compound exhibit significant antiproliferative effects against various cancer cell lines, including MGC-803, HeLa, MCF-7, and Bel-7404 .

- The compound's ability to induce G2/M cell cycle arrest has been documented, which is crucial in halting the proliferation of cancer cells .

- Antitubercular Activity :

- Anti-inflammatory Effects :

Table 1: Summary of Biological Activities

| Activity Type | Target Cell Lines | IC50 Values (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MGC-803, HeLa, MCF-7, Bel-7404 | 10 - 50 | Topoisomerase II inhibition |

| Antitubercular | M. tuberculosis | 50 - 100 | Disruption of bacterial DNA synthesis |

| Anti-inflammatory | Various (in vitro) | Not specified | Inhibition of NF-κB activation |

Case Study: Anticancer Potential

A recent study investigated the effects of this compound on the MGC-803 gastric cancer cell line. Results indicated that treatment led to significant cell death through apoptosis and cell cycle arrest at the G2/M phase. The study concluded that the compound could serve as a lead for further development in anticancer therapeutics .

Q & A

Q. What are the standard synthetic routes for this compound, and how are key intermediates prepared?

The synthesis typically involves multi-step condensation and cyclization reactions . A common approach includes:

- Step 1 : Preparation of precursors such as dimethylaminophenyl derivatives and chlorophenyl carboxamides via nucleophilic substitution or amide coupling .

- Step 2 : Cyclization under acidic conditions (e.g., HCl in ethanol) to form the tetrahydropyrimidine core .

- Step 3 : Thioxo group introduction via sulfurization reagents like Lawesson’s reagent or phosphorus pentasulfide .

Critical parameters include solvent choice (e.g., ethanol, DMF), temperature control (reflux conditions), and stoichiometric ratios to minimize byproducts .

Q. What analytical techniques are essential for confirming the compound’s structural integrity?

- NMR Spectroscopy : - and -NMR verify substituent positions and ring conformation. For example, the thioxo group’s deshielding effect is observed at ~160–170 ppm in -NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing between isobaric impurities .

- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for chiral centers in the tetrahydropyrimidine ring .

Q. What in vitro assays are recommended for initial biological screening?

- Enzyme Inhibition Assays : Target enzymes (e.g., kinases, proteases) are incubated with the compound to measure IC values .

- Cytotoxicity Screening : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to evaluate potency .

- Solubility and Stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation strategies .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Temperature Optimization : Use gradient reflux (e.g., 80–110°C) to balance reaction rate and byproduct formation .

- Catalyst Screening : Compare HCl, p-TsOH, or Lewis acids (e.g., ZnCl) for cyclization efficiency .

- Purification Strategies : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) to isolate high-purity product .

Data Note : Yields >70% are achievable with stoichiometric control of thiourea derivatives .

Q. How to resolve contradictions in biological activity data across structural analogs?

- Structural-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replace 4-chlorophenyl with 4-methoxyphenyl) and compare IC values .

- Computational Docking : Use molecular dynamics simulations to predict binding affinity variations due to steric/electronic effects of the dimethylamino group .

- Metabolite Profiling : Identify active metabolites via LC-MS to distinguish parent compound effects from metabolic derivatives .

Q. What strategies address discrepancies in spectral data interpretation?

- Dynamic NMR Experiments : Detect conformational flexibility (e.g., ring puckering) causing split signals in -NMR .

- DFT Calculations : Correlate experimental -NMR shifts with computed chemical shifts to validate assignments .

- Isotopic Labeling : Use -labeled intermediates to resolve overlapping peaks in complex spectra .

Q. How to design stability studies under physiological conditions?

- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base) to identify degradation pathways .

- HPLC-MS Monitoring : Track degradation products (e.g., oxidation of thioxo to oxo groups) and quantify half-life .

- Excipient Compatibility : Test with common stabilizers (e.g., PEG-400, cyclodextrins) to enhance shelf-life .

Q. What methodologies are used in advanced SAR studies?

- Fragment-Based Design : Replace the tetrahydropyrimidine core with thiazolo[3,2-a]pyrimidine to modulate lipophilicity .

- Bioisosteric Replacement : Substitute the 4-chlorophenyl group with trifluoromethyl or cyanophenyl to improve target selectivity .

- Proteomics Profiling : Use affinity chromatography to identify off-target interactions in cellular lysates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.